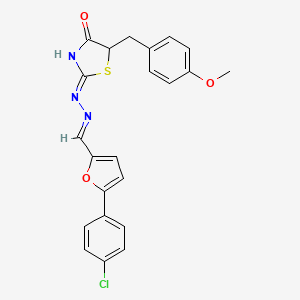
(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of this compound is in anticancer research. A study involving the synthesis of thiazolidinone derivatives, including compounds with similar structures, has shown moderate to strong antiproliferative activity in human leukemia cell lines. The presence of the electron-donating groups on the thiazolidinone moiety has been highlighted for its significant role in anticancer properties, with specific derivatives demonstrating potent anticancer activity (Chandrappa et al., 2009). Moreover, novel thioxothiazolidin-4-one derivatives synthesized for anticancer therapy have shown the capability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating their potential as anticancer agents (Chandrappa et al., 2010).
Antimicrobial Activity
Another significant application of these compounds is in antimicrobial research. The synthesis of 4-thiazolidinone derivatives has been carried out, with some compounds evaluated for their in vitro antimicrobial and anticancer potentials. Among these, certain derivatives were identified as having potent antimicrobial activity, with QSAR studies underscoring the relevance of topological and electronic parameters in describing this activity (Deep et al., 2016).
Antioxidant and Anti-inflammatory Properties
Compounds with the thiazolidinone backbone have also been investigated for their antioxidant and anti-inflammatory properties. Research into thiazolopyrimidine derivatives, which share structural similarities with the compound , has documented their antinociceptive and anti-inflammatory activities. These studies suggest that modifications to the molecular structure could enhance these properties, pointing to the versatility and potential therapeutic applications of these compounds (Selvam et al., 2012).
Photodynamic Therapy for Cancer
Furthermore, derivatives of thiazolidinone compounds have been evaluated for their potential in photodynamic therapy, a treatment modality for cancer. A study on the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiazolidinone-based groups has highlighted their excellent properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photodynamic therapy applications (Pişkin et al., 2020).
Corrosion Inhibition
Another notable application is in the field of corrosion inhibition. Thiazole derivatives have been synthesized and studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The inhibition efficiency of these compounds was assessed through various analytical techniques, demonstrating their potential as effective corrosion inhibitors (El aoufir et al., 2020).
Propiedades
IUPAC Name |
(2Z)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJIUJKEPVTHJV-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)
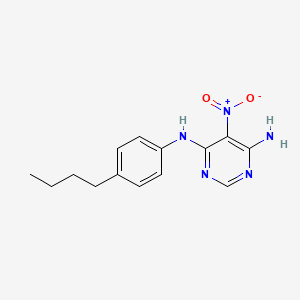
![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
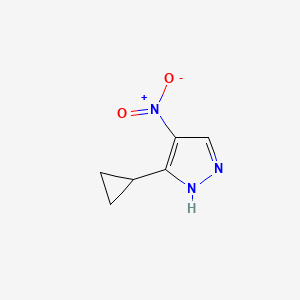
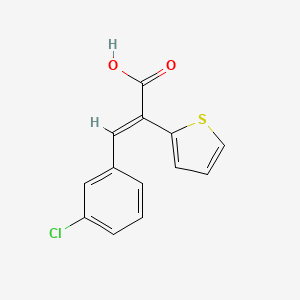

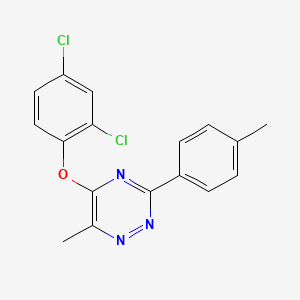
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
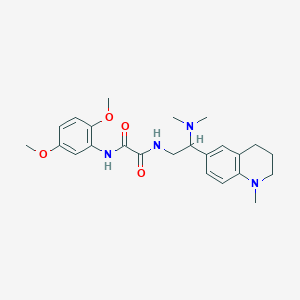
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)